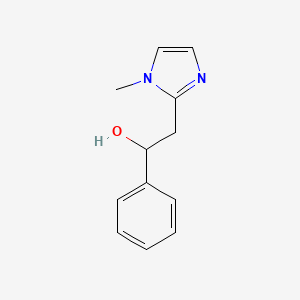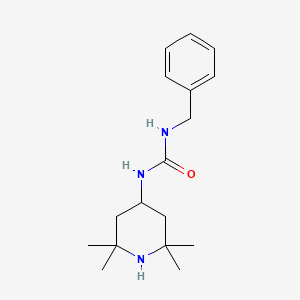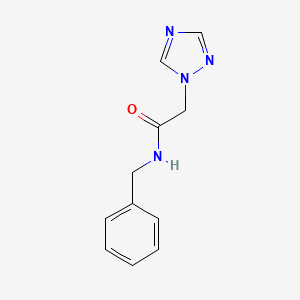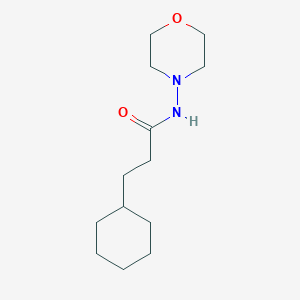
1-(6-chloro-2-pyridyl)-N,N-dimethyl-pyrrolidine-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloro-2-pyridyl)-N,N-dimethyl-pyrrolidine-3-amine (also known as CDP-3) is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound has been found to have a wide range of potential applications in scientific research, particularly in the field of neuroscience. In
Mechanism of Action
CDP-3 works by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. This compound has been found to increase the release of dopamine and acetylcholine in the brain, which can lead to improved cognitive function and mood. Additionally, CDP-3 has been found to have neuroprotective properties, which may help to prevent or slow the progression of neurological disorders.
Biochemical and Physiological Effects:
CDP-3 has been found to have a wide range of biochemical and physiological effects. This compound has been found to increase the activity of certain enzymes in the brain, including choline acetyltransferase and dopamine-beta-hydroxylase. Additionally, CDP-3 has been found to increase the expression of certain genes in the brain, including those involved in neurotransmitter synthesis and signaling.
Advantages and Limitations for Lab Experiments
CDP-3 has a number of advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it has been extensively studied for its potential pharmacological properties. Additionally, CDP-3 has been found to have a wide range of potential applications in scientific research, particularly in the field of neuroscience. However, there are also some limitations to the use of CDP-3 in laboratory experiments. For example, this compound can be difficult to work with due to its potential toxicity, and it may not be suitable for certain types of experiments.
Future Directions
There are many potential future directions for research on CDP-3. One area of interest is the potential use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanisms of action of CDP-3, as well as its potential side effects and toxicity. Other potential future directions for research on CDP-3 include exploring its potential applications in the treatment of depression, anxiety, and other mood disorders, as well as its potential use as a cognitive enhancer.
Synthesis Methods
CDP-3 can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with 1,3-dimethyl-2-imidazolidinone, followed by the addition of sodium hydride and N,N-dimethylformamide. This reaction produces the intermediate 1-(6-chloro-2-pyridyl)-2-(N,N-dimethylamino)ethanone, which is then reacted with pyrrolidine to yield the final product, CDP-3.
Scientific Research Applications
CDP-3 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a wide range of potential uses, including as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CDP-3 has been found to have potential applications in the treatment of depression, anxiety, and other mood disorders.
properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14(2)9-6-7-15(8-9)11-5-3-4-10(12)13-11/h3-5,9H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIESZHKIMVIQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)



![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)

![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)